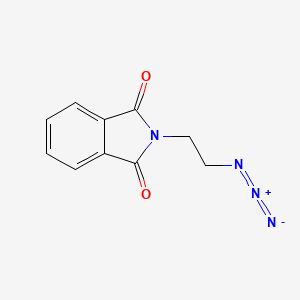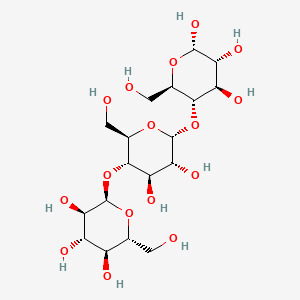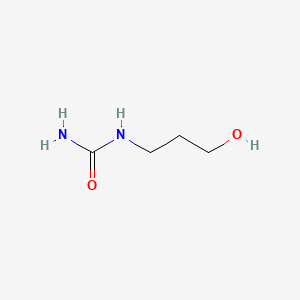
(3-Hidroxipropil)urea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3-Hydroxypropyl)urea can be synthesized through the reaction of urea with 3-chloropropanol under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of (3-Hydroxypropyl)urea.
Industrial Production Methods: Industrial production of (3-Hydroxypropyl)urea may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (3-Hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Mecanismo De Acción
The mechanism of action of (3-Hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The hydroxypropyl moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The urea group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.
Comparación Con Compuestos Similares
N-(2-Hydroxyethyl)urea: Similar structure with a hydroxyethyl group instead of hydroxypropyl.
N-(3-Hydroxypropyl)carbamate: Contains a carbamate group instead of urea.
1,3-Bis(3-hydroxypropyl)urea: Contains two hydroxypropyl groups attached to the urea moiety
Uniqueness: (3-Hydroxypropyl)urea is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
3-hydroxypropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-4(8)6-2-1-3-7/h7H,1-3H2,(H3,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPHEDNKXRMPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167850 | |
| Record name | Urea, (3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16517-53-6 | |
| Record name | N-(3-Hydroxypropyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16517-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (3-hydroxypropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the carcinogenic properties of (3-Hydroxypropyl)urea and its related compounds?
A1: Research indicates that while (3-Hydroxypropyl)urea itself hasn't been extensively studied for carcinogenicity, several closely related N-nitroso compounds exhibit potent carcinogenic activity. For instance, Nitroso-2-hydroxypropylurea demonstrated significant carcinogenic potential, particularly inducing thymic lymphoma in rats when administered orally . This contrasts with Nitroso-3-hydroxypropylurea, which displayed weaker potency and didn't induce thymic tumors. Interestingly, it was the only compound in its group to induce tumors in the glandular stomach . These findings highlight the significant impact of even minor structural modifications on the carcinogenic profiles of these compounds.
Q2: How is (3-Hydroxypropyl)urea utilized in solid-phase synthesis?
A2: (3-Hydroxypropyl)urea plays a crucial role in developing a direct solid-phase split-pool Biginelli synthesis of 3,4-dihydropyrimidinones . Researchers successfully attached (3-Hydroxypropyl)urea to high-capacity polystyrene macrobeads via a polymer O-silyl linkage. This resin-bound urea served as a scaffold for a two-step reaction sequence involving sequential reactions with an aldehyde and ethyl acetoacetate in the presence of a Lewis acid catalyst. This method underscores the utility of (3-Hydroxypropyl)urea as a versatile building block in solid-phase organic synthesis, enabling the efficient preparation of diverse heterocyclic compounds.
Q3: What unexpected reactions can occur with (3-Hydroxypropyl)urea derivatives?
A3: While seemingly straightforward, reactions involving (3-Hydroxypropyl)urea derivatives can yield unexpected products. For example, reacting N-phenyl-N'-(3-hydroxypropyl)urea with p-toluenesulfonyl chloride doesn't simply result in tosylation. Instead, two unanticipated products, N-phenyl-N'-(3-chloropropyl)urea and 2-phenylimino-2,4,5,6-tetrahydro-1,3-oxazine, are formed . This observation highlights the importance of carefully considering the reactivity of the hydroxyl group within the (3-Hydroxypropyl)urea scaffold when designing synthetic routes.
Q4: Can (3-Hydroxypropyl)urea be a degradation product, and what are its implications?
A4: (3-Hydroxypropyl)urea is not just a reagent but can also be a degradation product in certain chemical processes. Studies on the chemical stability of amine blends used for CO2 capture identified N,N′-bis(3-hydroxypropyl)-urea, also referred to as AP-urea, as a significant degradation product . Its presence provides valuable insights into the degradation pathways of these amine-based solvents and highlights the need for further research to mitigate degradation and enhance the long-term stability of these systems.
Q5: How does (3-Hydroxypropyl)urea contribute to material science?
A5: (3-Hydroxypropyl)urea plays a crucial role in synthesizing fire-retardant materials. It serves as a polyol component in the production of rigid polyurethane–polyisocyanurate foams . Notably, waste products from foams containing (3-Hydroxypropyl)urea derivatives can be subjected to glycolysis, yielding a reusable material for creating new foams with enhanced fire-retardant properties . This process contributes to a circular economy by reducing waste and promoting the sustainable use of resources in material science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


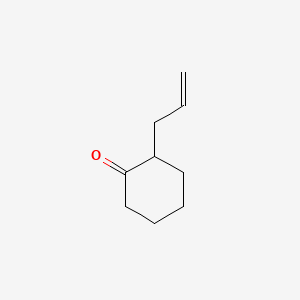
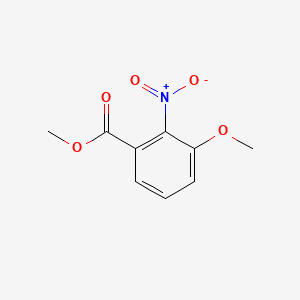
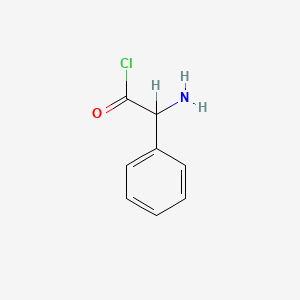

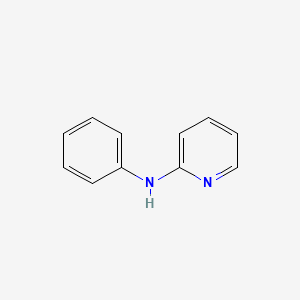
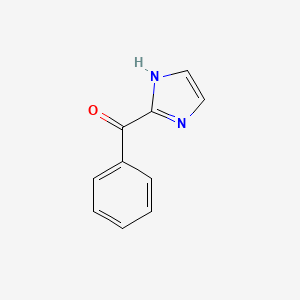
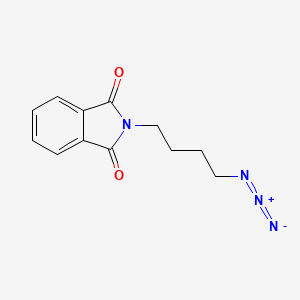
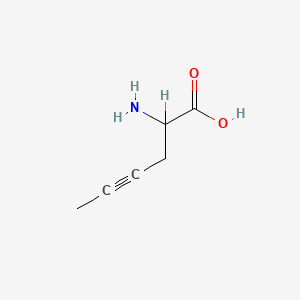
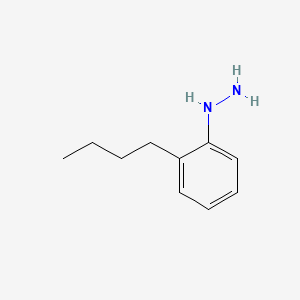


![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)
